3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid

概要

説明

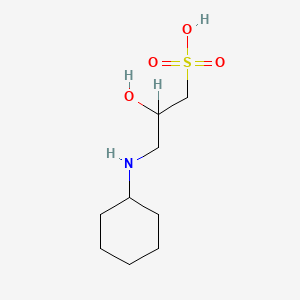

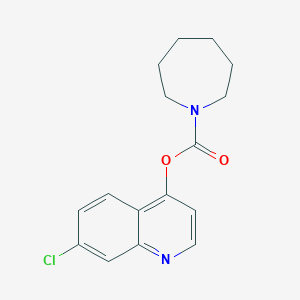

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, also known as 3-(Cyclohexylamino)-1-propanesulfonic acid (CHAPS) or N-Cyclohexyl-3-aminopropanesulfonic acid, is a detergent with a high affinity for basic proteins . It can be used to extract these proteins from biological samples and solubilize them . It is also known as a zwitterionic biological buffer which has minimal reactivity with enzymes or proteins and minimal salt effects .

Molecular Structure Analysis

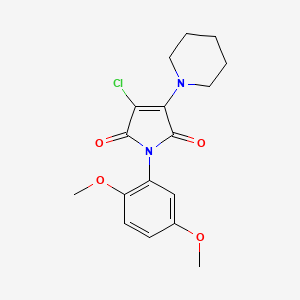

The molecular formula of this compound is C₉H₁₉NO₃S . The molar mass is 221.32 g/mol . The structure of the molecule includes a cyclohexane ring attached to an amine group .Physical And Chemical Properties Analysis

This compound is a crystalline powder . It has a pH range of 3.0-7.0 (20 °C, 0.5 M in H2O) . It is soluble in water .科学的研究の応用

Biochemistry Research: Buffering Agent

CAPSO: is widely used as a buffering agent in biochemistry due to its ability to maintain a stable pH in biological and chemical solutions. Its effective pH range is 9.7-11.1 , which is particularly useful in enzymatic reactions and other processes where a consistent alkaline environment is crucial .

Environmental Studies: Urban Green Area Prediction

In environmental research, CAPSO has been adapted into a model known as CAPSO-LSTM . This model is utilized for predicting urban green areas, aiding in urban planning and environmental policy formulation. The model has shown significant improvements in prediction accuracy over traditional methods, making it a valuable tool for sustainable urban development .

Wave Scattering Optimization

CAPSO: algorithms are applied in the field of wave scattering by inhomogeneous media. Specifically, they are used to optimize the physical and geometrical parameters of layered spherical media to achieve cloaking effects. This application is crucial in reducing the visibility of objects to wave-based detection methods .

Machine Learning: Accelerated Convergence

In machine learning, CAPSO is employed to enhance the convergence speed, accuracy, and global optimality of optimization problems. It’s particularly effective when dealing with a small number of particles, providing a faster route to optimal solutions in complex computational models .

Safety and Hazards

作用機序

Target of Action

CAPSO is primarily used as a buffering agent in biochemical research . Its main target is the pH level of the solution it is added to. By stabilizing the pH, it helps maintain the integrity and functionality of biological molecules in the solution.

Mode of Action

CAPSO interacts with hydronium (H3O+) and hydroxide (OH-) ions in solution, absorbing or releasing these ions as necessary to resist changes in pH . This helps to keep the pH of the solution within a specific range, ensuring optimal conditions for biochemical reactions.

Biochemical Pathways

As a buffering agent, CAPSO does not directly participate in biochemical pathways. Instead, it creates an environment conducive to the proper functioning of various biochemical reactions. By maintaining a stable pH, it allows enzymes and other biomolecules to function at their optimal pH range .

Pharmacokinetics

As a soluble compound , it is expected to be well-distributed in aqueous solutions and easily excreted if it were to enter the body.

Result of Action

The primary molecular effect of CAPSO is the stabilization of pH levels, which can have numerous downstream effects at the cellular level. By maintaining optimal pH, it ensures that enzymes and other proteins maintain their correct conformation and function properly .

Action Environment

Environmental factors such as temperature and concentration can influence the buffering capacity of CAPSO. For instance, high temperatures can increase the ionization of CAPSO, potentially altering its buffering capacity . Additionally, the buffering capacity is dependent on the concentration of CAPSO in the solution .

特性

IUPAC Name |

3-(cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c11-9(7-15(12,13)14)6-10-8-4-2-1-3-5-8/h8-11H,1-7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEWUCPYEUEQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994211 | |

| Record name | 3-(Cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | |

CAS RN |

73463-39-5 | |

| Record name | CAPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73463-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073463395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and relevant spectroscopic data for CAPSO?

A1:

- Spectroscopic Data: While specific spectroscopic data (NMR, IR, etc.) is not readily available in the provided literature, its pKa values have been extensively studied. [, ]

Q2: What is the significance of CAPSO's zwitterionic nature?

A2: Being zwitterionic means CAPSO possesses both positive and negative charges within its structure. This property makes it highly soluble in water and provides buffering capacity over a specific pH range. [, ]

Q3: Is CAPSO compatible with common biological media?

A3: Yes, CAPSO is generally considered compatible with biological media due to its low toxicity and minimal interference with biological processes. It has been successfully used in various applications, including enzymatic reactions and cell culture. [, ]

Q4: How does CAPSO's performance vary under different conditions (temperature, pH)?

A4: The performance of CAPSO as a buffer is influenced by temperature and pH. Its pKa2 value, crucial for buffering capacity, has been meticulously determined at various temperatures (278.15 K to 328.15 K) in different hydroorganic solvent mixtures. [, ]

Q5: Does CAPSO exhibit any catalytic properties?

A5: While not a catalyst itself, CAPSO has been explored in applications involving enzymes. For instance, it was found to influence the enantioselectivity of Candida antarctica lipase B (CALB) in organic media, highlighting its potential to modulate enzymatic reactions. []

Q6: What are some specific applications of CAPSO in biological research?

A6: CAPSO finds diverse applications in biological research, including:

- Buffering agent: Maintaining pH stability in enzymatic reactions, cell culture, and other biochemical assays. []

- Micellar electrokinetic chromatography (MEKC): Used as a component of the background electrolyte for separating and analyzing various compounds, including pharmaceuticals and biomolecules. [, ]

- Protein crystallization: Facilitating the crystallization of proteins, a critical step in structural biology. []

- Nanoparticle synthesis: Employed in the synthesis of sericin nanoparticles, which have potential applications in drug delivery and cosmetics. []

Q7: Have there been any computational studies on CAPSO?

A7: Yes, CAPSO has been the subject of computational studies. Notably, it was used in molecular dynamics simulations to investigate the binding affinities of small molecules to the amyloid-beta 40 (Aβ-40) peptide, a key player in Alzheimer's disease. []

Q8: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for CAPSO or related compounds?

A8: While specific QSAR models for CAPSO are not mentioned in the provided literature, there is a strong focus on using hybrid artificial intelligence methods, including the Chaos-enhanced Accelerated Particle Swarm Algorithm (CAPSO), for developing QSAR models for predicting properties like pKa values. [, , ]

Q9: What is known about the stability of CAPSO under various storage conditions?

A9: Although specific stability data is not provided, CAPSO is generally considered stable under standard laboratory storage conditions. Researchers should consult the supplier's recommendations for optimal storage. []

Q10: What safety precautions should be taken when handling CAPSO?

A10: As with all laboratory chemicals, standard safety procedures should be followed when handling CAPSO. Researchers should consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information. []

Q11: Is there any information available about the environmental impact and degradation of CAPSO?

A11: While the provided literature does not directly address the environmental impact of CAPSO, responsible disposal practices are crucial for minimizing potential environmental risks. []

Q12: What analytical techniques are commonly employed to characterize and quantify CAPSO?

A12: Common analytical techniques for CAPSO characterization and quantification include:

- Potentiometric titration: A classical method for accurately determining pKa values. [, ]

- High-performance liquid chromatography (HPLC): Useful for separating and quantifying CAPSO in mixtures. []

- Capillary Electrophoresis (CE): A versatile technique for analyzing CAPSO in various matrices, including biological samples. []

Q13: What measures are in place to ensure the quality and consistency of CAPSO used in research?

A13: Reputable chemical suppliers typically adhere to strict quality control measures, including rigorous analytical testing, to ensure the purity, identity, and consistency of CAPSO. []

Q14: Are there any emerging or interdisciplinary applications of CAPSO?

A14: CAPSO, while primarily known for its buffering capacity, has the potential for broader applications:

- Drug Delivery: The use of CAPSO in synthesizing sericin nanoparticles suggests its potential in developing novel drug delivery systems. []

- Material Science: CAPSO's ability to mediate the formation of inorganic nanoparticles within apoferritin cages highlights its potential in materials science for creating nanomaterials with controlled sizes and properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)

![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)

![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)

![2-[[1-[(3-fluorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225098.png)

![(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one](/img/structure/B1225101.png)

![(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione](/img/structure/B1225103.png)